6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of azido groups to amino groups using hydrogen palladium or sodium dithionite.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid for oxidation of methylsulfanyl groups.
Reduction: Hydrogen palladium or sodium dithionite for reduction of azido groups.
Substitution: Various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Inhibits phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: Modulates signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but with different functional groups at position 5.
Pyrido[2,3-d]pyrimidin-7-one: Similar structure but with different functional groups at position 7.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring.
Uniqueness
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific functional groups and the biological activities associated with these groups. Its ability to inhibit key enzymes and modulate important signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C7H7N5O |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N5O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2,4H,8H2,(H2,9,12,13) |
InChI Key |
QDHYTAJPASOLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=N)NC(=O)C21)N |
Origin of Product |
United States |
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